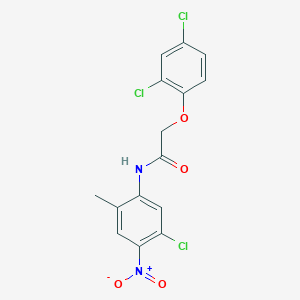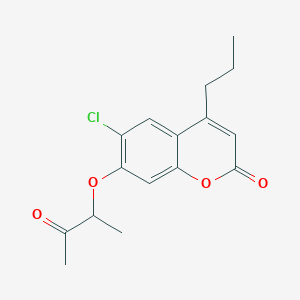
N-allyl-N-(2-ethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Vue d'ensemble
Description
N-allyl-N-(2-ethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide, commonly known as ABT-288, is a novel compound that has gained attention in scientific research. This compound belongs to the class of benzodioxine derivatives and has potential pharmacological activity against various diseases. ABT-288 has shown promising results in the treatment of cognitive disorders, schizophrenia, and depression.
Mécanisme D'action
The mechanism of action of ABT-288 involves its interaction with various neurotransmitter receptors in the brain. It acts as a partial agonist at the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. ABT-288 also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. Additionally, ABT-288 has been found to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
ABT-288 has been found to have several biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models and humans. ABT-288 has also been found to have anxiolytic and antidepressant effects. Additionally, ABT-288 has been found to modulate the activity of the dopamine system, which is involved in the regulation of reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-288 has several advantages for use in lab experiments. It has a high affinity for its target receptors, which makes it a potent and selective compound. Additionally, ABT-288 has good pharmacokinetic properties, which makes it suitable for use in animal models and humans. However, there are limitations to the use of ABT-288 in lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, ABT-288 has potential side effects that need to be carefully monitored.
Orientations Futures
There are several future directions for research on ABT-288. One area of research is the investigation of its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to understand the mechanism of action of ABT-288 and its effects on the brain. This could lead to the development of more potent and selective compounds that could be used in the treatment of various diseases. Finally, research is needed to understand the long-term effects of ABT-288 and its potential side effects. This could help to ensure the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
ABT-288 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cognitive disorders, such as Alzheimer's disease and age-related memory impairment. ABT-288 has also been studied for its potential use in the treatment of schizophrenia and depression. It has been found to have a positive effect on the symptoms of these diseases, such as improving cognitive function and reducing negative symptoms.
Propriétés
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-12-22(15-16-8-5-6-10-18(16)24-4-2)21(23)17-9-7-11-19-20(17)26-14-13-25-19/h3,5-11H,1,4,12-15H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDSAWVCPQRVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CC=C)C(=O)C2=C3C(=CC=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966500.png)
![7-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3966508.png)


![4-[(4-chlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B3966527.png)

![4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966548.png)

![N-(2-(3,4-dimethoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3966567.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966587.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B3966594.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B3966620.png)